Verminoside

Overview

Description

Verminoside is a natural compound found in various plants used in traditional medicine. It is recognized for its significant biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. The interest in this compound stems from its potential applications as an ingredient in pharmaceutical formulations and cosmetics. Due to these applications, research has been conducted to understand its cytotoxic and genotoxic activity on human lymphocytes, demonstrating its impact on cell proliferation and DNA repair mechanisms (Santoro et al., 2008).

Synthesis Analysis

This compound and other structurally related compounds like specioside have been isolated from natural sources such as the ethanolic extract of the stem bark of Kigelia pinnata. Detailed quantum chemical studies using Density Functional Theory (DFT) have explored their electronic and spectroscopic properties, shedding light on the molecular basis of their biological activities. These studies provide insights into the molecular structures, helping in the synthesis and characterization of this compound (Saini et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been determined through various spectral data analyses. It is an ester of catalpol, identified in Veronica officinalisL. Understanding the molecular structure is crucial for analyzing its chemical properties and biological activities. These findings help in the synthesis of this compound and its analogs for further study (Sticher & Afifi‐Yazar, 1979).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound have been compared using computed DFT theory. Studies on its electric dipole moment, polarizability, and hyperpolarizability enhance the understanding of its reactivity. Such analyses are pivotal for the development of pharmaceuticals and other applications where the biological efficacy of this compound is of interest (Saini et al., 2019).

Physical Properties Analysis

This compound exhibits significant anti-inflammatory effects, as shown in vitro. This is partly due to its ability to inhibit iNOS expression and NO release in macrophage cell lines. The study of its physical properties is essential for understanding how this compound interacts with biological systems and its potential therapeutic applications (Picerno et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, including its stability and reactivity, are crucial for its biological activity. Mass spectrometric analysis has shown that this compound remains unchanged in culture, indicating its stability and potential efficacy in biological applications. Understanding these properties is vital for the development of this compound-based treatments (Santoro et al., 2008).

Scientific Research Applications

Genotoxic Effects on Human Lymphocytes : Verminoside has demonstrated cytotoxic and genotoxic activity on human lymphocytes, leading to an increase in chromosome aberrations and sister chromatid exchanges. This is linked to enhanced expression levels of PARP-1 and p53, which are key proteins in cell proliferation and DNA repair (Santoro et al., 2008).

Antioxidant and Anti-Hepatocarcinoma Properties : Studies have found that this compound exhibits strong antioxidant activity. Additionally, it has shown inhibitory activity against HepG2 cell proliferation, suggesting potential anti-hepatocarcinoma properties (Yin et al., 2016).

Anti-Inflammatory Activity : this compound has been identified as having significant anti-inflammatory effects, particularly in inhibiting iNOS expression and NO release in macrophage cell lines. This discovery points to its potential in developing anti-inflammatory treatments (Picerno et al., 2005).

Cytotoxic Activity Against Cancer Cells : Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. It's been observed to induce apoptotic cell death, suggesting its potential use in cancer therapy (Saracoglu & Harput, 2012).

Antiamoebic Activity : this compound has demonstrated antiamoebic activity against Entamoeba histolytica, suggesting its potential use in treating amoebic infections (Bharti et al., 2006).

Sensitizing Cancer Cells to Chemotherapy : A study has revealed that this compound can sensitize cisplatin-resistant cancer cells and suppress metastatic growth in breast cancer. This suggests its potential as a chemoadjuvant in cancer therapy (Lee et al., 2020).

Mechanism of Action

Future Directions

Biochemical Analysis

Biochemical Properties

Verminoside plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the release of nitric oxide (NO) in LPS-induced macrophage cell lines . Additionally, this compound interacts with poly (ADP-ribose) polymerase 1 (PARP-1) and p53 proteins, which are involved in DNA repair and apoptosis . These interactions highlight this compound’s potential in modulating inflammatory responses and promoting cell survival.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of HepG2 liver cancer cells and induce genotoxicity in human lymphocytes . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a role in regulating immune responses and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore this compound’s potential as an anti-cancer and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, to exert its effects. For example, this compound inhibits the activity of iNOS by binding to its active site, thereby reducing the production of nitric oxide . Additionally, this compound activates the p53 pathway, leading to increased expression of pro-apoptotic genes and induction of apoptosis in cancer cells . These molecular interactions highlight this compound’s ability to modulate enzyme activity and gene expression, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-cancer activities, although its potency may decrease with prolonged exposure . These temporal effects suggest that this compound’s stability and efficacy need to be carefully monitored in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . Higher doses of this compound can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings indicate that the therapeutic window for this compound needs to be carefully determined to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the MVA/MEP pathway, which is responsible for the biosynthesis of iridoid glycosides . Enzymes such as geraniol-10-hydroxylase (G10H) and deoxyxylulose phosphate synthase (DXPS) play crucial roles in the formation of this compound . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . These metabolic interactions highlight this compound’s role in regulating cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different cellular compartments . These transport and distribution mechanisms are essential for this compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific compartments or organelles . These localization patterns are crucial for this compound’s ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name |

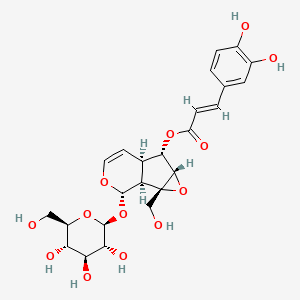

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O13/c25-8-14-17(30)18(31)19(32)23(34-14)36-22-16-11(5-6-33-22)20(21-24(16,9-26)37-21)35-15(29)4-2-10-1-3-12(27)13(28)7-10/h1-7,11,14,16-23,25-28,30-32H,8-9H2/b4-2+/t11-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXNUBTVLKMLP-QOEJBJAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318249 | |

| Record name | Verminoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50932-19-9 | |

| Record name | Verminoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50932-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verminoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.